molecular formula C15H13N3O3 B11572357 6-{[(2-methoxyphenyl)amino]methyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-{[(2-methoxyphenyl)amino]methyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11572357
M. Wt: 283.28 g/mol
InChI Key: YDYPUQOFIBVGGA-UHFFFAOYSA-N
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Description

6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic system, and a methoxyphenylamino group attached to it.

Preparation Methods

The synthesis of 6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of 6-{[(2-METHOXYPHENYL)AMINO]METHYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE lies in its specific structural features and its potential as a lead compound for developing new therapeutic agents targeting FGFRs.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

6-[(2-methoxyanilino)methyl]pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C15H13N3O3/c1-21-12-7-3-2-6-11(12)17-9-18-14(19)10-5-4-8-16-13(10)15(18)20/h2-8,17H,9H2,1H3

InChI Key

YDYPUQOFIBVGGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)N=CC=C3

Origin of Product

United States

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